molecular formula C10H6ClNO2 B1305860 5-Phenyl-1,3-oxazole-4-carbonyl chloride CAS No. 337508-64-2

5-Phenyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B1305860
CAS No.: 337508-64-2
M. Wt: 207.61 g/mol
InChI Key: BYLADISDYODORG-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-oxazole-4-carbonyl chloride: is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol It is a halogenated heterocyclic compound that features an oxazole ring substituted with a phenyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3-oxazole-4-carbonyl chloride typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . Another method involves the reaction of benzoxime chloride with ethyl acetoacetate under chlorination conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

    Cyclization Reactions: The oxazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Complex Heterocycles: Resulting from cyclization reactions.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as a carbonyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties .

Comparison with Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride
  • 4-(Chlorocarbonyl)-5-phenyl-1,3-oxazole

Comparison: 5-Phenyl-1,3-oxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the phenyl group enhances its stability and potential for further functionalization .

Properties

IUPAC Name

5-phenyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLADISDYODORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379968
Record name 5-phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337508-64-2
Record name 5-phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-1,3-oxazole-4-carbonyl chloride
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Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of commercially available 5-phenyl-oxazole-4-carboxylic acid (67 mg, 0.35 mmol) in toluene (1.0 mL) was treated with a drop of DMF followed by oxalyl chloride (0.08 mL, 0.91 mmol) and the resulting yellow solution was stirred at rt for 1 h. The solvent was then removed under reduced pressure (co-evaporation with toluene) to give 5-phenyl-oxazole-4-carbonyl chloride as a brown oil.
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67 mg
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1 mL
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0 (± 1) mol
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0.08 mL
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